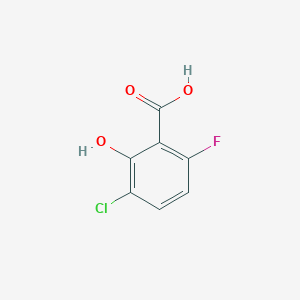
(1R,2S)-2-Ethynylcycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-Ethynylcycloheptan-1-ol is a chiral compound with a unique structure characterized by a cycloheptane ring substituted with an ethynyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Ethynylcycloheptan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of Grignard reagents, where an ethynyl magnesium bromide reacts with a cycloheptanone derivative under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-Ethynylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of various substituted cycloheptane compounds.
Applications De Recherche Scientifique
(1R,2S)-2-Ethynylcycloheptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-Ethynylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The stereochemistry plays a crucial role in determining the compound’s selectivity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Shares a similar chiral configuration but differs in the substituents and ring structure.
(1R,2S)-2-Bromocyclopentanol: Another chiral compound with a different ring size and substituents.
Propriétés
Numéro CAS |
25127-83-7 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(1R,2S)-2-ethynylcycloheptan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-8-6-4-3-5-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1 |
Clé InChI |
XHVALGTUZARLIW-RKDXNWHRSA-N |
SMILES isomérique |
C#C[C@@H]1CCCCC[C@H]1O |
SMILES canonique |
C#CC1CCCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13612548.png)

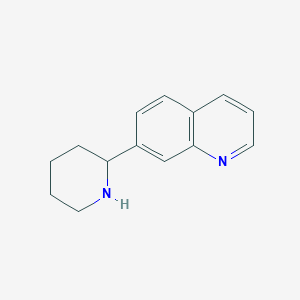
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
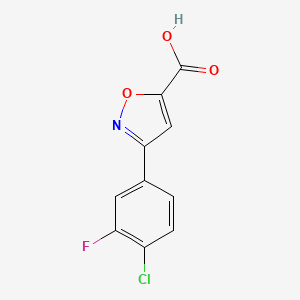

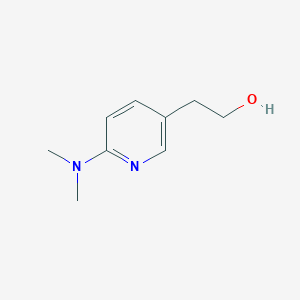
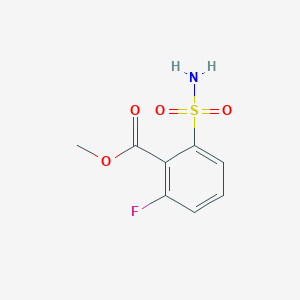
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
